molecular formula C21H23N5O2S B5365137 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide

Cat. No. B5365137
M. Wt: 409.5 g/mol
InChI Key: HHIXNEZRECKGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2) protein, which is responsible for the survival of cancer cells.

Mechanism of Action

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide selectively binds to the hydrophobic groove of BCL-2 protein, which is responsible for the survival of cancer cells. By binding to BCL-2, this compound induces apoptosis (programmed cell death) in cancer cells. This compound has a high affinity for BCL-2 and has minimal effects on other proteins, which makes it a potent and selective inhibitor of BCL-2.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models of cancer. This compound has a favorable pharmacokinetic profile, which allows for once-daily dosing in humans. This compound has been well-tolerated in clinical trials, with the most common side effects being mild to moderate nausea, diarrhea, and fatigue.

Advantages and Limitations for Lab Experiments

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of BCL-2, which makes it a useful tool for studying the role of BCL-2 in cancer cell survival. This compound has also been shown to be effective in inducing apoptosis in cancer cells in vitro, which makes it a useful tool for studying the mechanisms of apoptosis. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain types of cancer. Additionally, this compound has a high affinity for BCL-2, which may limit its selectivity in certain experimental settings.

Future Directions

There are several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide. One direction is to explore the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to study the efficacy of this compound in other types of cancer, such as solid tumors. Additionally, there is a need to develop biomarkers that can predict response to this compound in cancer patients. Finally, there is a need to develop more potent and selective inhibitors of BCL-2 that can overcome the limitations of this compound.

Synthesis Methods

The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide involves a multi-step process, which includes the reaction of 4-bromo-1-naphthaldehyde with 4-acetyl-1-piperazine to form an intermediate compound. The intermediate compound is then reacted with 2-mercapto-1H-benzimidazole to form the final product this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies and has been approved by the FDA for the treatment of chronic lymphocytic leukemia (CLL). This compound has also shown efficacy in the treatment of other types of cancer, including acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM).

properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(1H-benzimidazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-15(27)25-10-12-26(13-11-25)17-8-6-16(7-9-17)22-20(28)14-29-21-23-18-4-2-3-5-19(18)24-21/h2-9H,10-14H2,1H3,(H,22,28)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIXNEZRECKGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.